molecular formula C23H22N4O7 B131757 10-Formyl-5,8-10-trideazafolic acid CAS No. 143436-91-3

10-Formyl-5,8-10-trideazafolic acid

Cat. No. B131757
M. Wt: 466.4 g/mol
InChI Key: QUTYGDYGQXUSRV-PKHIMPSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Formyl-5,8-10-trideazafolic acid (10-formyl-THF) is a synthetic analog of folic acid that has been extensively studied for its potential applications in scientific research. This compound is structurally similar to natural folates but has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 10-formyl-THF is complex and multifaceted, involving interactions with various enzymes and metabolic pathways. This compound acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of thymidylate and other nucleotides. By blocking this enzyme, 10-formyl-THF disrupts the normal process of DNA synthesis and repair, leading to cell death in rapidly dividing cells.

Biochemical And Physiological Effects

In addition to its effects on cancer cells, 10-formyl-THF has been shown to have a range of biochemical and physiological effects in normal cells. This compound can modulate the activity of various enzymes involved in folate metabolism, leading to changes in the levels of key metabolites such as tetrahydrofolate and S-adenosylmethionine. These changes can have downstream effects on a wide range of cellular processes, including gene expression, protein synthesis, and cell signaling.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 10-formyl-THF in laboratory experiments is its selectivity for cancer cells. This compound can be used to specifically target tumor cells while leaving normal cells relatively unaffected, making it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, 10-formyl-THF also has some limitations, including its relatively low stability and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are many potential future directions for research on 10-formyl-THF and related compounds. One promising area of investigation is the development of new analogs with improved stability and selectivity for cancer cells. Another potential direction is the use of 10-formyl-THF as a tool for investigating the role of folate metabolism in other diseases and physiological processes, such as neurodegenerative disorders and immune function. Additionally, further research is needed to fully understand the complex mechanisms of action of 10-formyl-THF and its potential applications in both basic and clinical research.

Synthesis Methods

The synthesis of 10-formyl-THF involves several steps, including the reduction of folic acid to dihydrofolic acid, followed by the removal of the 5-methyl group and the formylation of the resulting 5,8-dihydrofolate. The final product is a white powder that is soluble in water and stable under normal laboratory conditions.

Scientific Research Applications

10-formyl-THF has been used in a wide range of scientific research applications, including studies of DNA synthesis and repair, enzyme kinetics, and metabolic pathways. This compound is particularly useful for investigating the role of folate metabolism in cancer cells, as it can be selectively taken up by tumor cells and used to disrupt their growth and proliferation.

properties

CAS RN

143436-91-3

Product Name

10-Formyl-5,8-10-trideazafolic acid

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1

InChI Key

QUTYGDYGQXUSRV-PKHIMPSTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

10-formyl-5,8-10-trideazafolic acid

Origin of Product

United States

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